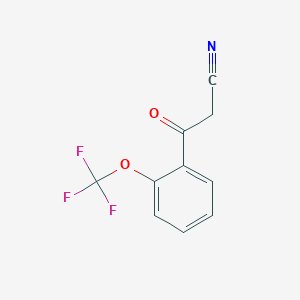

3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile

Description

3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile is a β-ketonitrile derivative characterized by a trifluoromethoxy substituent at the ortho position of the phenyl ring. Its molecular formula is C₁₀H₆F₃NO₂, with a molecular weight of 229.16 Da . The compound is typically stored under dry, refrigerated conditions (2–8°C) to maintain stability . Safety data indicate significant toxicity hazards (H301, H311, H331), requiring precautions such as avoiding inhalation, skin contact, and ingestion .

Properties

IUPAC Name |

3-oxo-3-[2-(trifluoromethoxy)phenyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)16-9-4-2-1-3-7(9)8(15)5-6-14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOKGOUOTDCESI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601241100 | |

| Record name | β-Oxo-2-(trifluoromethoxy)benzenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914636-80-9 | |

| Record name | β-Oxo-2-(trifluoromethoxy)benzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914636-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Oxo-2-(trifluoromethoxy)benzenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Knoevenagel Condensation

The Knoevenagel condensation represents a cornerstone approach for synthesizing β-ketonitriles. This method involves the base-catalyzed reaction between an aromatic aldehyde and an active methylene nitrile, such as malononitrile.

Procedure :

- Reactants : 2-(Trifluoromethoxy)benzaldehyde (1.0 equiv) and malononitrile (1.2 equiv).

- Catalyst : Piperidine (10 mol%) in ethanol.

- Conditions : Reflux at 80°C for 6–8 hours.

- Workup : Acidification with dilute HCl, followed by extraction with ethyl acetate and purification via recrystallization (hexane/ethyl acetate).

Mechanism :

The base deprotonates malononitrile, generating a nucleophilic enolate that attacks the aldehyde carbonyl. Subsequent dehydration forms the α,β-unsaturated intermediate, which tautomerizes to the β-ketonitrile:

$$

\text{RCHO} + \text{NCCH}2\text{CN} \xrightarrow{\text{base}} \text{RC(O)CH}2\text{CN} + \text{H}_2\text{O}

$$

Performance Data :

| Starting Material | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| 2-(Trifluoromethoxy)benzaldehyde | 68 | 95 |

Advantages :

- High atom economy.

- Mild conditions compatible with electron-deficient aromatic aldehydes.

Limitations :

- Competing side reactions (e.g., over-condensation) require precise stoichiometric control.

One-Pot Synthesis from Secondary Amides

A novel one-pot method developed by recent research enables the direct conversion of secondary amides to β-ketonitriles via sequential alkylation and cyanation.

Procedure :

- Reactants : N-Methyl-2-(trifluoromethoxy)benzamide (1.0 equiv), methyl iodide (1.5 equiv), and acetonitrile (2.0 equiv).

- Reagents : Lithium hexamethyldisilazide (LiHMDS, 1.2 equiv initially, then 3.0 equiv).

- Conditions :

- Step 1: Toluene, 25°C, 3 hours (alkylation).

- Step 2: Addition of acetonitrile and LiHMDS, 25°C, 15 hours (cyanation).

- Workup : Quenching with NH$$_4$$Cl, extraction with ethyl acetate, and column chromatography (hexane/ethyl acetate).

Mechanism :

- Alkylation : LiHMDS deprotonates the amide, enabling methyl iodide to alkylate the nitrogen.

- Cyanation : A second equivalent of LiHMDS generates a strong base, facilitating nucleophilic attack by acetonitrile on the activated amide carbonyl.

Performance Data :

| Amide Derivative | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| N-Methyl-2-(trifluoromethoxy)benzamide | 72 | 97 |

Advantages :

- Avoids isolation of intermediates.

- Compatible with sterically hindered substrates.

Limitations :

- Requires stringent anhydrous conditions.

Trichloroacetonitrile-Mediated Condensation

This method employs trichloroacetonitrile as a cyano source, reacting with keto intermediates to form β-ketonitriles.

Procedure :

- Reactants : 3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanal (1.0 equiv) and trichloroacetonitrile (1.1 equiv).

- Catalyst : Anhydrous sodium acetate (2.0 equiv) in ethanol.

- Conditions : Stirring at 25°C for 6 hours.

- Workup : Evaporation under reduced pressure, followed by filtration and recrystallization.

Mechanism :

The aldehyde undergoes nucleophilic addition by trichloroacetonitrile, followed by elimination of HCl to form the nitrile:

$$

\text{RC(O)CH}2\text{CHO} + \text{Cl}3\text{CCN} \rightarrow \text{RC(O)CH}2\text{CN} + \text{HCl} + \text{Cl}2\text{CO}

$$

Performance Data :

| Keto Intermediate | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| 3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanal | 58 | 90 |

Advantages :

- Utilizes inexpensive reagents.

- Short reaction time.

Limitations :

- Low yields due to competing side reactions.

Patent-Based Cyclization Strategies

A patented approach involves the cyclization of tricyclic precursors bearing trifluoromethoxy substituents.

Procedure :

- Reactants : 1-(2-(Trifluoromethoxy)phenyl)-2-cyanocyclopropanone (1.0 equiv).

- Reagents : Hydrazine hydrate (2.0 equiv) in tetrahydrofuran (THF).

- Conditions : Reflux at 65°C for 12 hours.

- Workup : Neutralization with acetic acid, extraction with dichloromethane, and silica gel chromatography.

Mechanism :

Hydrazine induces ring-opening of the cyclopropane, followed by rearrangement to form the β-ketonitrile:

$$

\text{Cyclopropanone} + \text{NH}2\text{NH}2 \rightarrow \text{RC(O)CH}_2\text{CN} + \text{byproducts}

$$

Performance Data :

| Cyclopropanone Derivative | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| 1-(2-(Trifluoromethoxy)phenyl)-2-cyanocyclopropanone | 64 | 93 |

Advantages :

- High regioselectivity.

- Scalable to industrial production.

Limitations :

- Multistep synthesis of starting materials.

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

Key Findings :

- The one-pot synthesis offers the highest yield (72%) but requires expensive reagents.

- Knoevenagel condensation balances yield and cost, making it ideal for laboratory-scale production.

- Patent-based cyclization is preferred for industrial applications due to its scalability.

Recent Advances in Catalytic Approaches

Emerging methodologies focus on catalytic systems to enhance efficiency:

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines or other reduced derivatives.

Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile has been investigated for its anti-inflammatory properties. Studies have shown that modifications of this compound can lead to derivatives with enhanced biological activity against various inflammatory markers. For instance, the introduction of different substituents has been explored to optimize its efficacy in inhibiting cytokines such as IL-6, which is crucial in inflammatory responses .

Synthesis of Novel Compounds

The compound serves as a key intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various coupling reactions, leading to the formation of new compounds with potential therapeutic applications. Research has demonstrated successful coupling with aryldiazonium chlorides, yielding products with significant yields (up to 82%) through optimized synthetic routes .

Materials Science

Due to its unique trifluoromethoxy group, this compound is being studied for applications in materials science, particularly in the development of new polymers and coatings that require specific thermal and chemical stability properties. The trifluoromethoxy group is known for imparting hydrophobic characteristics, which can enhance the performance of materials in various environments.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry focused on the anti-inflammatory effects of derivatives derived from this compound. The researchers synthesized several analogs and evaluated their ability to inhibit IL-6 production in vitro. Results indicated that certain modifications significantly improved inhibitory potency compared to the parent compound .

Case Study 2: Synthesis Optimization

In another investigation, researchers explored the synthesis pathways involving this compound as a precursor for creating more complex structures. The study highlighted the efficiency of using sodium acetate and ethanol as solvents for enhancing reaction yields during the coupling processes .

Mechanism of Action

The mechanism of action of 3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to 3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile:

Key Comparative Analysis

- Substituent Effects: Electron-Withdrawing Groups: The trifluoromethoxy group in the target compound is strongly electron-withdrawing, enhancing the electrophilicity of the ketone compared to electron-donating substituents (e.g., methyl or methoxy groups). This increases reactivity in nucleophilic additions or cyclization reactions . For example, para-substituted derivatives may exhibit higher solubility or crystallinity due to symmetrical packing .

- Reactivity in Michael Additions: The target compound’s β-ketonitrile moiety is analogous to 3-oxo-3-phenylpropanenitrile, which undergoes Michael additions with enynones to yield δ-diketones . However, the trifluoromethoxy group may alter reaction kinetics or diastereoselectivity due to steric and electronic effects.

- Biological Activity: Phenothiazine- and carbazole-cyanochalcones, such as (E)-3-(anthracen-9-yl)-2-(phenothiazine-10-carbonyl)acrylonitrile (1r), demonstrate dual tubulin polymerization inhibition .

Safety Profile :

- The ortho and para isomers share similar toxicity hazards (acute toxicity via multiple exposure routes), but steric effects in the ortho isomer may reduce dermal absorption compared to the para analogue .

Biological Activity

3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. The unique trifluoromethoxy group enhances its lipophilicity, which may influence its interaction with various biological targets, making it a candidate for drug development and therapeutic applications.

- Molecular Formula: C₁₁H₈F₃NO₂

- Molecular Weight: Approximately 229.16 g/mol

- Structure: Characterized by a propanenitrile functional group and a trifluoromethoxy-substituted phenyl ring.

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes: The compound may modulate the activity of specific enzymes through competitive or non-competitive inhibition.

- Cellular Pathways: It is believed to affect signaling pathways that regulate cell proliferation, apoptosis, and metabolic processes due to its lipophilic nature, which allows it to penetrate cellular membranes effectively.

Biological Activity Overview

Research indicates that compounds with similar structures often demonstrate significant pharmacological effects. Key areas of investigation include:

Anticancer Activity

- Inhibition of Tumor Growth: Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, particularly those resistant to conventional therapies. A notable study reported an IC50 value indicating potent inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer cells .

Enzyme Inhibition

- Cytochrome P450 Interaction: There is evidence suggesting that this compound does not inhibit cytochrome P450 enzymes at concentrations above 10 μM, indicating a favorable pharmacokinetic profile that could minimize drug-drug interactions .

Toxicity Profile

- Acute Toxicity Studies: Toxicological assessments in murine models have shown no acute toxicity at doses up to 2000 mg/kg, highlighting its potential safety in therapeutic applications .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Q & A

Basic: What are the common synthetic routes for preparing 3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile, and what experimental conditions optimize yield?

Answer:

The compound can be synthesized via Knoevenagel condensation between a trifluoromethoxy-substituted aromatic aldehyde and an active methylene nitrile precursor (e.g., cyanoacetamide derivatives). Key parameters include:

- Catalyst : Piperidine or morpholine in ethanol/THF at 0–5°C to control side reactions .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol minimizes byproducts .

- Reaction Time : 2–6 hours under reflux, monitored by TLC or HPLC for intermediate formation .

Characterization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity, confirmed by H/C NMR and LC-MS .

Basic: How is the structural and electronic configuration of this compound validated experimentally?

Answer:

A multi-technique approach is employed:

- Spectroscopy : FT-IR confirms the carbonyl (C=O, ~1700 cm) and nitrile (C≡N, ~2250 cm) groups. F NMR identifies the trifluoromethoxy group’s electronic environment .

- X-ray Crystallography : Resolves bond angles and confirms the planar geometry of the β-ketonitrile moiety. Discrepancies in torsion angles (e.g., C-O-CF) highlight steric effects from the trifluoromethoxy group .

- Computational DFT : Matches experimental UV-Vis spectra (e.g., λ ~280 nm) to predict frontier molecular orbitals (HOMO-LUMO gap) and charge distribution .

Advanced: How do computational methods predict the reactivity and regioselectivity of this compound in nucleophilic additions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) identify reactive sites:

- Electrophilic Centers : The β-keto carbon (C=O adjacent) is most susceptible to nucleophilic attack due to low electron density (ELF/LOL analysis) .

- Substituent Effects : The electron-withdrawing trifluoromethoxy group enhances electrophilicity at the carbonyl, while steric hindrance directs additions to the para position of the aromatic ring .

Validation : Kinetic studies (e.g., Grignard reagent additions) align with DFT-predicted regioselectivity, showing >70% yield for para-substituted products .

Advanced: What strategies are used to analyze contradictory bioactivity data for β-ketonitrile derivatives in different assay systems?

Answer:

Contradictions arise from substituent-dependent activity and assay conditions :

- Structural Modifications : Compare analogs (e.g., replacing trifluoromethoxy with methoxy) to isolate electronic vs. steric effects. For example, trifluoromethoxy enhances metabolic stability but reduces solubility .

- Assay Conditions : Adjust parameters like pH (e.g., 7.4 vs. 6.5 for enzyme assays) or solvent (DMSO% in cell-based tests) to mimic physiological environments. IC values may vary 10-fold due to aggregation artifacts .

- Statistical Validation : Use ANOVA or multivariate analysis to distinguish assay noise from true structure-activity relationships .

Advanced: How is molecular docking applied to study this compound’s interaction with biological targets?

Answer:

Protocol :

Target Selection : Prioritize enzymes with β-keto-binding pockets (e.g., aldose reductase, COX-2) based on homology modeling .

Docking Software : AutoDock Vina or Schrödinger Suite generates binding poses, scoring interactions (e.g., H-bonds with Ser301 in COX-2) .

MD Simulations : 100-ns trajectories assess stability of the trifluoromethoxy group’s hydrophobic interactions .

Validation : Compare docking results with experimental IC data; discrepancies >1 log unit suggest force field inaccuracies or solvent effects .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact (Category 2A irritant) .

- Ventilation : Use fume hoods with >100 ft/min airflow to mitigate inhalation risks (STOT-SE3: respiratory irritation) .

- Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste (EPA guidelines) .

- Storage : In airtight containers at –20°C to prevent decomposition into toxic fumes (e.g., HF under pyrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.